Vorozole
Overview
Description
Synthesis Analysis
Vorozole was synthesized by the C-11C-methylation method .Molecular Structure Analysis
The molecular formula of Vorozole is C16H13ClN6 . It belongs to the class of organic compounds known as benzotriazoles, which are organic compounds containing a benzene fused to a triazole ring .Chemical Reactions Analysis
Vorozole was tested in vitro in a series of rat cellular and subcellular systems representing most of the cytochrome P450-dependent reactions of steroid and bile acid synthesis and liver testosterone catabolism . For all of these reactions, Vorozole showed ICs0-values >10 M .Physical And Chemical Properties Analysis
Vorozole has a molar mass of 324.77 g·mol−1 . It has a very high bioavailability and is metabolized in the liver .Scientific Research Applications
Mechanism and Efficacy
Vorozole exhibits potent aromatase inhibition, attributed mainly to its dextro-isomer. It selectively inhibits cytochrome P450 aromatase without affecting other P450-dependent reactions. This specificity makes it an effective tool in studying estrogen-related pathologies and therapies (Goss, 2004).
Breast Cancer Research
In the context of breast cancer, vorozole has demonstrated effectiveness in reducing circulating estrogen levels and inhibiting intratumoral aromatase activity. This makes it valuable in studying breast cancer treatments, particularly in postmenopausal patients (Goss, 2004).
Effects on Mammary Carcinomas
Research involving rats has shown that vorozole affects the estrogen and progesterone receptor content of mammary carcinomas. This indicates its utility in studying hormonal influences on mammary tumor development and progression (Knott et al., 2001).
Cellular Responses in Cancer Treatment
Vorozole's impact on cell proliferation, apoptotic and non-apoptotic cell death in tumor cells suggests potential applications in breast cancer chemoprevention and therapy studies. These cellular responses are critical in evaluating the efficacy of treatments involving aromatase inhibitors (Christov et al., 2000).
Skeletal Effects
Studies on male rats indicate that vorozole induces net trabecular bone loss despite an increase in serum testosterone. This has implications for understanding the skeletal effects of estrogen deficiency, particularly in aged males (Vanderschueren et al., 2000).
Behavioral Studies
Research in quail has shown that vorozole can rapidly influence male sexual behavior, providing insights into the non-genomic effects of steroid hormones on behavior (Cornil et al., 2006).
Selectivity and Potency
Vorozole has been found to be a highly selective and potent inhibitor of aromatase, which has implications for its therapeutic use and research applications (Wouters et al., 2004).
Imaging Studies
The use of vorozole in PET imaging studies, particularly in assessing brain aromatase, has opened new avenues in neuroscience research. This includes studies on enzyme distribution in the brain and its alteration due to various treatments (Logan et al., 2014; Biegon et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPPFTZALNBFS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156230 | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rivizor | |
CAS RN |
129731-10-8 | |
Record name | (+)-Vorozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129731-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorozole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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